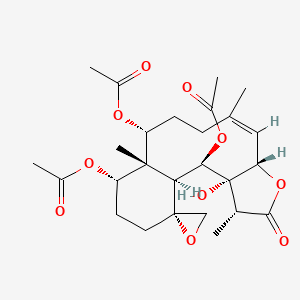

junceellolide F

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

junceellolide F is a natural product found in Junceella fragilis with data available.

化学反应分析

General Characteristics of Junceellolides

Junceellolides are briarane-type diterpenoids isolated from gorgonian corals of the genus Junceella. These compounds typically feature a bicyclic core with multiple oxygenated functional groups (e.g., acetoxy, hydroxy, or epoxy groups) and exhibit diverse bioactivities, including anti-inflammatory and antiviral properties .

Key Structural Features of Junceellolides:

-

Core structure : A fused 10-membered bicyclic system.

-

Substituents : Acetoxy, hydroxy, or epoxy groups at positions C-2, C-3, C-8, and C-16.

-

Stereochemistry : Complex configurations due to multiple chiral centers .

Reactivity and Functional Group Transformations

While direct studies on junceellolide F are absent, the reactivity of related junceellolides can be inferred:

Common Reaction Types Observed in Briaranes:

-

Hydrolysis of Acetate Groups :

-

Acetoxy substituents (e.g., at C-2 or C-3) undergo hydrolysis under acidic or basic conditions to yield hydroxyl groups.

-

Example:

Junceellolide C acetoxy H2O H+Deacetylated product hydroxy +Acetic acid

-

-

Epoxidation/Oxidation :

-

Esterification :

Challenges in Studying Junceellolides

-

Structural Complexity : High sensitivity to reaction conditions due to steric hindrance and multiple functional groups.

-

Stereochemical Considerations : Reactions may lead to unpredictable stereochemical outcomes, complicating product isolation .

Hypothetical Reactivity of this compound

If this compound shares structural motifs with other junceellolides (e.g., junceellolide C or B), its reactivity might include:

-

Selective acetylation/hydrolysis at less hindered positions.

-

Ring-opening reactions of epoxide groups (if present).

-

Anti-Markovnikov additions to double bonds under radical conditions .

Recommendations for Further Research

-

Structural Elucidation : Prioritize NMR and X-ray crystallography to confirm this compound’s structure.

-

Computational Modeling : Predict reactivity using density functional theory (DFT) or molecular dynamics simulations .

-

Biological Assays : Explore bioactivity-guided isolation to identify reactive intermediates .

属性

分子式 |

C26H36O10 |

|---|---|

分子量 |

508.6 g/mol |

IUPAC 名称 |

[(1S,2R,3S,4R,7S,8Z,12R,13S,14S,17R)-2,14-diacetyloxy-3-hydroxy-4,9,13-trimethyl-5-oxospiro[6-oxatricyclo[11.4.0.03,7]heptadec-8-ene-17,2'-oxirane]-12-yl] acetate |

InChI |

InChI=1S/C26H36O10/c1-13-7-8-18(33-15(3)27)24(6)19(34-16(4)28)9-10-25(12-32-25)21(24)22(35-17(5)29)26(31)14(2)23(30)36-20(26)11-13/h11,14,18-22,31H,7-10,12H2,1-6H3/b13-11-/t14-,18+,19-,20-,21+,22+,24-,25-,26-/m0/s1 |

InChI 键 |

BBSUFGRORDMNJA-HPDGDCAUSA-N |

手性 SMILES |

C[C@H]1C(=O)O[C@@H]/2[C@@]1([C@@H]([C@@H]3[C@@]([C@@H](CC/C(=C2)/C)OC(=O)C)([C@H](CC[C@]34CO4)OC(=O)C)C)OC(=O)C)O |

规范 SMILES |

CC1C(=O)OC2C1(C(C3C(C(CCC(=C2)C)OC(=O)C)(C(CCC34CO4)OC(=O)C)C)OC(=O)C)O |

同义词 |

junceellolide F |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。